molecular formula C7H7BrS B102075 4-Bromobenzyl mercaptan CAS No. 19552-10-4

4-Bromobenzyl mercaptan

Cat. No. B102075
CAS RN: 19552-10-4
M. Wt: 203.1 g/mol
InChI Key: CUCKXDPCCYHFMQ-UHFFFAOYSA-N
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Description

4-Bromobenzyl mercaptan is a chemical compound with the molecular formula C7H7BrS . It has a molecular weight of 203.1 .


Synthesis Analysis

4-Bromobenzyl mercaptan may be used to synthesize 4-bromotoluene via desulfurization with molybdenum hexacarbonyl [Mo (CO) 6] in tetrahydrofuran .


Molecular Structure Analysis

The linear formula of 4-Bromobenzyl mercaptan is BrC6H4CH2SH . The compound has a monoisotopic mass of 201.945175 Da .


Physical And Chemical Properties Analysis

4-Bromobenzyl mercaptan has a density of 1.5±0.1 g/cm3, a boiling point of 264.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 46.8±0.3 cm3 . The compound has a polar surface area of 39 Å2 and a molar volume of 136.0±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

“4-Bromobenzyl mercaptan” is used in chemical synthesis. It can be used to synthesize “4-bromotoluene” via desulfurization with molybdenum hexacarbonyl [Mo (CO) 6] in tetrahydrofuran . This process is significant in the field of organic chemistry, where it contributes to the synthesis of various organic compounds.

Research and Development

In the field of research and development, “4-Bromobenzyl mercaptan” is often used as a reagent or building block in the synthesis of more complex molecules. Its properties make it a valuable tool for researchers in developing new chemical reactions or processes .

Industrial Applications

“4-Bromobenzyl mercaptan” may also have potential industrial applications. Given its reactivity and the ability to undergo various chemical transformations, it could be used in the production of pharmaceuticals, agrochemicals, and other chemical products .

Educational Purposes

In educational settings, “4-Bromobenzyl mercaptan” can be used to demonstrate various chemical reactions and processes. Its use can help students understand key concepts in organic chemistry .

Safety and Hazards

4-Bromobenzyl mercaptan may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, and is harmful if swallowed . It also causes skin irritation and is harmful in contact with skin .

Future Directions

4-Bromobenzyl mercaptan is a specialty product for proteomics research . Its future directions could involve further exploration in this field.

properties

IUPAC Name

(4-bromophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKXDPCCYHFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297189
Record name 4-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzyl mercaptan

CAS RN

19552-10-4
Record name 19552-10-4
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Record name 4-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)methanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?

A1: 4-Bromobenzyl mercaptan acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.

Q2: What makes 4-bromobenzyl mercaptan particularly suitable for trapping reactive metabolites?

A2: The structure of 4-bromobenzyl mercaptan contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].

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